AZ1495

Description

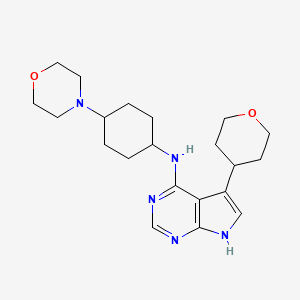

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4-morpholin-4-ylcyclohexyl)-5-(oxan-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N5O2/c1-3-17(26-7-11-28-12-8-26)4-2-16(1)25-21-19-18(15-5-9-27-10-6-15)13-22-20(19)23-14-24-21/h13-17H,1-12H2,(H2,22,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVYXMINSBMUHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC2=NC=NC3=C2C(=CN3)C4CCOCC4)N5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery of AZ1495: A Potent and Selective IRAK4 Inhibitor for Hematological Malignancies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune signaling pathways downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Dysregulation of the IRAK4 signaling cascade is implicated in the pathogenesis of various inflammatory diseases, autoimmune disorders, and certain cancers, particularly those with mutations in the MyD88 adaptor protein. This has positioned IRAK4 as a high-interest therapeutic target. This whitepaper details the discovery and preclinical characterization of AZ1495, a potent and selective pyrrolopyrimidine-based inhibitor of IRAK4. We will delve into the structure-activity relationship (SAR) studies that led to its identification, provide a comprehensive summary of its in vitro and in vivo pharmacological properties, and outline the key experimental methodologies employed in its evaluation.

Introduction to IRAK4 and Its Role in Disease

IRAK4 is the most upstream and essential kinase in the MyD88-dependent signaling pathway.[1][2] Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 recruits and activates IRAK4.[2] Activated IRAK4 then phosphorylates IRAK1, initiating a downstream signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1.[3] This leads to the production of pro-inflammatory cytokines and chemokines.[4] In certain hematological malignancies, such as the Activated B-Cell (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), a high prevalence of the MYD88 L265P mutation leads to constitutive activation of the IRAK4 signaling pathway, promoting cancer cell survival and proliferation.[5] Therefore, inhibiting IRAK4 presents a promising therapeutic strategy for these diseases.

The IRAK4 Signaling Pathway

The canonical IRAK4 signaling pathway is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by TLRs, or by the binding of interleukins to their receptors. This triggers the recruitment of MyD88, which in turn recruits IRAK4, leading to the formation of the Myddosome complex. Within this complex, IRAK4 autophosphorylates and then phosphorylates IRAK1. Phosphorylated IRAK1 recruits TRAF6, an E3 ubiquitin ligase, which catalyzes the formation of K63-linked polyubiquitin chains. These chains act as a scaffold to recruit and activate the TAK1 complex, which subsequently activates the IKK complex and the MAPK cascade, ultimately leading to the activation of NF-κB and AP-1.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and Optimization of Pyrrolopyrimidine Inhibitors of Interleukin-1 Receptor Associated Kinase 4 (IRAK4) for the Treatment of Mutant MYD88L265P Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

AZ1495: A Technical Guide to its Interaction with Target Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ1495 is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical signaling node in the innate immune system. Dysregulation of the IRAK4 signaling pathway is implicated in various inflammatory and autoimmune diseases, as well as certain types of cancer, particularly those harboring mutations in the MyD88 gene. This technical guide provides an in-depth overview of this compound's interaction with its target proteins, detailing its binding affinities, the signaling pathway it modulates, and the experimental methodologies used for its characterization.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against its primary targets and a panel of other kinases to determine its selectivity. The key quantitative metrics are summarized in the table below.

| Target | Parameter | Value (µM) | Assay Type |

| IRAK4 | IC50 | 0.005 | Enzymatic [1][2] |

| IRAK4 | Kd | 0.0007 | Binding[1][2] |

| IRAK4 | IC50 | 0.052 | Cellular[1][2] |

| IRAK1 | IC50 | 0.023 | Enzymatic [1][2] |

| CLK1 | IC50 | 0.050 | Enzymatic[3] |

| CLK2 | IC50 | 0.005 | Enzymatic[3] |

| CLK4 | IC50 | 0.008 | Enzymatic[3] |

| Haspin | IC50 | 0.004 | Enzymatic[3] |

Target Protein Interaction and Signaling Pathway

This compound primarily targets IRAK4, a serine/threonine kinase that plays a pivotal role in the MyD88-dependent signaling pathway downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R). Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates IRAK1, initiating a signaling cascade that leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.

By binding to the ATP-binding pocket of IRAK4, this compound prevents its kinase activity, thereby blocking the phosphorylation of IRAK1 and the subsequent downstream signaling events. This ultimately leads to the inhibition of NF-κB activation and a reduction in the inflammatory response.

Signaling Pathway Diagram

Caption: this compound inhibits IRAK4 kinase activity in the MyD88-dependent signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound, based on the original discovery publication by Scott JS, et al.[4]

IRAK4 Enzymatic Assay

This assay quantifies the ability of this compound to inhibit the kinase activity of IRAK4.

Materials:

-

Recombinant human IRAK4 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

This compound compound in DMSO

-

384-well plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the diluted this compound or DMSO (vehicle control).

-

Add the IRAK4 enzyme and MBP substrate solution to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which then generates a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular NF-κB Inhibition Assay (OCI-Ly10 Cell Line)

This assay assesses the ability of this compound to inhibit NF-κB signaling in a relevant cancer cell line.

Materials:

-

OCI-Ly10 (ABC-DLBCL) cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound compound in DMSO

-

Stimulus for NF-κB activation (in the case of MYD88-mutant DLBCL, the pathway is constitutively active, so no external stimulus is needed)

-

Reagents for quantifying NF-κB activation (e.g., antibodies for Western blotting of phospho-IκBα or a reporter gene assay system)

-

96-well plates

Procedure:

-

Seed OCI-Ly10 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control).

-

Incubate the cells for a specified period (e.g., 1 hour).

-

Lyse the cells and quantify the level of NF-κB activation. This can be done by:

-

Western Blotting: Measure the levels of phosphorylated IκBα, a key downstream indicator of IRAK4 activity. A decrease in phospho-IκBα indicates inhibition of the pathway.

-

Reporter Gene Assay: Use a cell line stably transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB response element. A decrease in reporter gene expression indicates inhibition.

-

-

Determine the IC50 value of this compound for NF-κB inhibition in the cellular context.

Experimental Workflow Diagram

Caption: Workflow for biochemical and cellular characterization of this compound.

Conclusion

This compound is a potent inhibitor of IRAK4 and, to a lesser extent, IRAK1. Its mechanism of action involves the direct inhibition of IRAK4 kinase activity, leading to the suppression of the MyD88-dependent signaling pathway and subsequent NF-κB activation. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and drug development professionals working with this compound. The provided diagrams visually summarize the key interactions and workflows, facilitating a deeper understanding of this compound's role as a modulator of innate immune signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Probe IRAK4-IN-28 | Chemical Probes Portal [chemicalprobes.org]

- 4. Discovery and Optimization of Pyrrolopyrimidine Inhibitors of Interleukin-1 Receptor Associated Kinase 4 (IRAK4) for the Treatment of Mutant MYD88L265P Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

AZ1495: A Potent IRAK4 Inhibitor for Modulating Innate Immune Responses

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The innate immune system constitutes the first line of defense against invading pathogens. A key mediator in innate immune signaling is the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a serine/threonine kinase that plays a pivotal role in the signaling cascades downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Dysregulation of these pathways is implicated in a variety of inflammatory and autoimmune diseases. AZ1495 has emerged as a potent and orally active inhibitor of IRAK4, demonstrating significant potential for therapeutic intervention. This technical guide provides a comprehensive overview of the role of this compound in innate immunity, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to IRAK4 in Innate Immunity

The innate immune system relies on pattern recognition receptors (PRRs), such as TLRs, to detect pathogen-associated molecular patterns (PAMPs). Upon ligand binding, TLRs and IL-1Rs recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4.[1] IRAK4 is the most upstream and essential kinase in the IRAK family, and its activation initiates a signaling cascade that leads to the activation of downstream transcription factors, most notably NF-κB, and the subsequent production of pro-inflammatory cytokines and chemokines.[2] The kinase activity of IRAK4 is critical for these downstream signaling events.[3][4] Given its central role, IRAK4 represents a highly attractive target for the development of novel anti-inflammatory therapeutics.

This compound: A Potent IRAK4 Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency against IRAK4. It also exhibits inhibitory activity against the related kinase, IRAK1. The inhibitory effects of this compound have been characterized in both enzymatic and cellular assays, highlighting its potential to modulate innate immune responses.

Quantitative Inhibitory Activity of this compound

The following table summarizes the key quantitative data regarding the inhibitory potency of this compound against IRAK4 and IRAK1.

| Target | Assay Type | Parameter | Value (µM) | Reference |

| IRAK4 | Enzymatic Assay | IC50 | 0.005 | [5] |

| IRAK4 | Cellular Assay | IC50 | 0.052 | [5] |

| IRAK4 | - | Kd | 0.0007 | [5] |

| IRAK1 | Enzymatic Assay | IC50 | 0.023 | [1][5][6] |

Signaling Pathways and Mechanism of Action

This compound exerts its effects by directly inhibiting the kinase activity of IRAK4. This inhibition disrupts the downstream signaling cascade, leading to a reduction in the activation of key transcription factors and a subsequent decrease in the production of inflammatory mediators.

IRAK4 Signaling Pathway

The following diagram illustrates the canonical IRAK4 signaling pathway downstream of TLRs and IL-1Rs, and the point of inhibition by this compound.

Caption: IRAK4 signaling pathway and this compound's point of inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro IRAK4 Kinase Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound on IRAK4 kinase.

Materials:

-

Recombinant human IRAK4 enzyme

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

ATP

-

IRAK4 substrate (e.g., myelin basic protein)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

In a 384-well plate, add the diluted this compound or DMSO (vehicle control).

-

Add the IRAK4 enzyme and substrate mixture to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a suitable software.

Caption: Workflow for the in vitro IRAK4 kinase assay.

Cellular NF-κB Reporter Assay

This protocol details a method to assess the effect of this compound on NF-κB activation in a cellular context.

Materials:

-

HEK293 cells stably expressing a TLR (e.g., TLR4) and an NF-κB-luciferase reporter construct

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

This compound (dissolved in DMSO)

-

Luciferase assay reagent

-

96-well cell culture plates

-

Luminometer

Procedure:

-

Seed the HEK293 reporter cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1 hour.

-

Stimulate the cells with an appropriate concentration of LPS (e.g., 100 ng/mL) to activate the TLR4-NF-κB pathway.

-

Incubate the plate for 6-24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

-

Normalize the luciferase activity to a measure of cell viability if necessary.

-

Determine the dose-dependent inhibition of NF-κB activation by this compound.

Measurement of Cytokine Production

This protocol describes how to measure the effect of this compound on the production of pro-inflammatory cytokines from immune cells.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)

-

RPMI 1640 medium with 10% FBS

-

LPS

-

This compound (dissolved in DMSO)

-

ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β)

-

96-well cell culture plates

-

Centrifuge

-

ELISA plate reader

Procedure:

-

Plate the PBMCs or THP-1 cells in a 96-well plate.

-

Pre-treat the cells with different concentrations of this compound or DMSO for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL).

-

Incubate the cells for an appropriate time to allow for cytokine production (e.g., 6-24 hours).

-

Centrifuge the plate to pellet the cells.

-

Collect the cell culture supernatants.

-

Measure the concentration of the desired cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

Apoptosis Assay (Caspase-3 Cleavage)

This protocol outlines a method to assess the induction of apoptosis by this compound, particularly in the context of cancer cell lines where IRAK4 signaling is implicated in survival.

Materials:

-

Relevant cancer cell line (e.g., ABC-DLBCL cell line OCI-Ly10)

-

Cell culture medium

-

This compound (dissolved in DMSO)

-

Lysis buffer

-

Antibodies against cleaved caspase-3 and total caspase-3

-

Secondary antibodies conjugated to a detectable marker (e.g., HRP)

-

SDS-PAGE and Western blotting equipment

-

Chemiluminescence detection system

Procedure:

-

Culture the cancer cells and treat them with various concentrations of this compound or DMSO for a specified time (e.g., 14-72 hours).

-

Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then probe with primary antibodies against cleaved caspase-3 and total caspase-3.

-

Wash the membrane and incubate with the appropriate secondary antibodies.

-

Detect the protein bands using a chemiluminescence detection system.

-

Analyze the increase in the cleaved caspase-3 to total caspase-3 ratio as an indicator of apoptosis induction.

Caption: Workflow for the caspase-3 cleavage apoptosis assay.

Conclusion

This compound is a potent inhibitor of IRAK4 kinase activity with a clear mechanism of action in the innate immune signaling pathway. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound in a range of inflammatory diseases and malignancies dependent on IRAK4 signaling. The provided diagrams and detailed methodologies are intended to facilitate the design and execution of robust preclinical studies.

References

- 1. IRAK4 - Wikipedia [en.wikipedia.org]

- 2. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IRAK4 Activity Controls Immune Responses to Intracellular Bacteria Listeria monocytogenes and Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 6. A critical role for the innate immune signaling molecule IRAK-4 in T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

AZ1495: A Technical Guide for Preclinical Research in Diffuse Large B-cell Lymphoma

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diffuse Large B-cell Lymphoma (DLBCL) is the most prevalent form of non-Hodgkin lymphoma, characterized by its aggressive nature and molecular heterogeneity.[1][2][3] A significant subset of DLBCL, particularly the Activated B-cell-like (ABC) subtype, exhibits constitutive activation of the NF-κB signaling pathway, a key driver of tumor cell survival and proliferation.[4] Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical upstream kinase in the MyD88-dependent signaling cascade that leads to NF-κB activation.[5][6] AZ1495 is a potent and orally active small molecule inhibitor of IRAK4, showing promise in preclinical models of DLBCL.[5] This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further research and development.

Introduction to this compound

This compound is a weak base compound that acts as a potent inhibitor of IRAK4 kinase activity.[5] It also demonstrates inhibitory activity against IRAK1, another member of the IRAK family.[5][6][7] By targeting IRAK4, this compound effectively blocks the signal transduction from Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are frequently dysregulated in certain cancers, including DLBCL.[8] This inhibition leads to the suppression of downstream NF-κB signaling, resulting in decreased proliferation and increased apoptosis in sensitive cancer cell lines.[5]

Mechanism of Action and Signaling Pathway

This compound exerts its anti-lymphoma effects by inhibiting the kinase activity of IRAK4. In DLBCL, particularly the ABC subtype, mutations in genes like MYD88 lead to the constitutive formation of the Myddosome complex, which recruits and activates IRAK4. Activated IRAK4 then phosphorylates and activates IRAK1, leading to the recruitment and activation of TRAF6, an E3 ubiquitin ligase. This cascade culminates in the activation of the IKK complex, which phosphorylates IκBα, targeting it for proteasomal degradation. The degradation of IκBα releases the NF-κB transcription factor (p50/p65 dimer) to translocate to the nucleus and activate the transcription of pro-survival genes. This compound disrupts this entire cascade at a critical early step.

References

- 1. pufei.com [pufei.com]

- 2. IRAK4 Kinase Enzyme System Application Note [france.promega.com]

- 3. Xenograft Tumorigenesis in NOD/SCID Mice [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. media.cellsignal.com [media.cellsignal.com]

- 6. ATP Content Assay for Cell Viability Measurement [bio-protocol.org]

- 7. Analysis of cell viability by ATPLite [bio-protocol.org]

- 8. Use of a SCID mouse/human lymphoma model to evaluate cytokine-induced killer cells with potent antitumor cell activity - PMC [pmc.ncbi.nlm.nih.gov]

Dual Inhibition of AZ1495 and IRAK1: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the co-inhibition of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) and the dual IRAK4/IRAK1 inhibitor, AZ1495. This document provides a comprehensive overview of the underlying signaling pathways, quantitative data on inhibitor activity, and detailed experimental protocols relevant to the study of this therapeutic strategy, particularly in the context of hematological malignancies such as Diffuse Large B-cell Lymphoma (DLBCL).

Introduction to IRAK1 Signaling and its Therapeutic Targeting

Interleukin-1 receptor-associated kinase 1 (IRAK1) is a serine/threonine kinase that plays a pivotal role in the innate immune system. It is a key mediator of signaling pathways downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R). Upon activation, these receptors recruit adaptor proteins like MyD88, leading to the formation of a signaling complex that includes IRAK family members. IRAK4 phosphorylates and activates IRAK1, which then autophosphorylates and dissociates from the receptor complex. Activated IRAK1 subsequently interacts with TRAF6, leading to the activation of downstream signaling cascades, most notably the NF-κB and MAPK pathways. These pathways are crucial for the production of pro-inflammatory cytokines and for regulating cell survival and proliferation.

Dysregulation of the IRAK1 signaling pathway has been implicated in the pathophysiology of various diseases, including inflammatory disorders and cancers. In certain hematological malignancies, such as the Activated B-cell (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL), constitutive activation of the NF-κB pathway, often driven by mutations in MyD88, is a key oncogenic driver. This has made IRAK1 an attractive therapeutic target.

This compound is a potent, orally active small molecule inhibitor with dual activity against both IRAK4 and IRAK1. By targeting these upstream kinases in the TLR/IL-1R signaling pathway, this compound can effectively block the downstream activation of NF-κB and other pro-survival pathways. The co-inhibition of both IRAK4 and IRAK1 is believed to offer a more complete shutdown of this signaling axis, potentially overcoming resistance mechanisms that might arise from targeting a single kinase.

Quantitative Data on Inhibitor Activity

The following tables summarize the in vitro potency of this compound against IRAK1 and IRAK4, as well as comparative data for other relevant dual IRAK1/4 inhibitors.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | IC50 | Kd | Reference |

| IRAK1 | Enzymatic | 23 nM | - | [1][2] |

| IRAK4 | Enzymatic | 5 nM | 0.7 nM | [1][2] |

| IRAK4 | Cellular | 52 nM | - | [3] |

Table 2: Preclinical Data for Other Dual IRAK1/4 Inhibitors

| Compound | Target(s) | IC50/EC50 | Key Findings | Reference(s) |

| KME-2780 | IRAK1/4 | Not specified | More effective at suppressing leukemic stem/progenitor cells in MDS/AML models compared to selective IRAK4 inhibitors. | [4] |

| R835 (active form of R289) | IRAK1/4 | Not specified | Demonstrated more complete suppression of inflammatory cytokines compared to an IRAK4-selective inhibitor in preclinical models. | [3] |

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling networks and experimental procedures is crucial for understanding the mechanism of action and the methods used to study this compound and IRAK1 co-inhibition.

IRAK1 Signaling Pathway

The following diagram illustrates the canonical IRAK1 signaling pathway, which is a primary target of this compound.

Caption: Canonical IRAK1 signaling pathway initiated by TLR/IL-1R activation.

Experimental Workflow for Assessing Co-inhibition

This diagram outlines a typical workflow for evaluating the synergistic effects of this compound and a BTK inhibitor in lymphoma cell lines.

Caption: Workflow for evaluating this compound and BTK inhibitor co-inhibition.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key assays used to characterize IRAK1 inhibitors.

IRAK1 Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kits and is suitable for measuring the enzymatic activity of IRAK1 and the inhibitory potential of compounds like this compound.

Materials:

-

Recombinant human IRAK1 enzyme

-

Myelin basic protein (MBP) as a substrate

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

This compound or other test inhibitors

-

96-well white assay plates

Procedure:

-

Prepare Reagents:

-

Thaw all reagents on ice.

-

Prepare a 2X kinase/substrate solution by diluting the IRAK1 enzyme and MBP substrate in the kinase assay buffer.

-

Prepare a 2X ATP solution in the kinase assay buffer.

-

Prepare serial dilutions of this compound in DMSO, and then further dilute in kinase assay buffer to achieve the desired final concentrations.

-

-

Kinase Reaction:

-

To each well of a 96-well plate, add 5 µL of the test compound solution.

-

Add 10 µL of the 2X kinase/substrate solution to each well.

-

Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

-

NF-κB Reporter Gene Assay

This assay measures the activity of the NF-κB transcription factor in response to stimuli and the inhibitory effect of compounds like this compound.

Materials:

-

A human cell line (e.g., HEK293) stably transfected with an NF-κB-driven luciferase reporter construct.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

An NF-κB activator (e.g., TNF-α or IL-1β).

-

This compound or other test inhibitors.

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega).

-

96-well clear-bottom white plates.

Procedure:

-

Cell Seeding:

-

Seed the NF-κB reporter cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

-

Incubate the cells overnight at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment and Stimulation:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compounds.

-

Pre-incubate the cells with the compounds for a specified time (e.g., 1-2 hours).

-

Add the NF-κB activator (e.g., TNF-α) to the wells to stimulate the pathway. Include unstimulated and vehicle-treated controls.

-

Incubate the plate for an additional period (e.g., 6-8 hours) to allow for luciferase expression.

-

-

Luciferase Assay:

-

Remove the medium from the wells.

-

Lyse the cells by adding the luciferase assay reagent according to the manufacturer's instructions.

-

Incubate at room temperature for a few minutes to ensure complete cell lysis.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Normalize the data to the vehicle control and calculate the percent inhibition for each concentration of this compound.

-

Determine the IC50 value from the dose-response curve.

-

Preclinical and Clinical Landscape

Preclinical Evidence for Co-inhibition

Preclinical studies have provided a strong rationale for the dual inhibition of IRAK1/4, particularly in combination with other targeted agents. In a preclinical model of ABC-DLBCL, the combination of this compound (administered orally at 12.5 mg/kg daily) with the BTK inhibitor ibrutinib resulted in tumor regression.[3] This suggests a synergistic or additive effect of targeting both the TLR/IL-1R and B-cell receptor (BCR) signaling pathways, both of which are critical for the survival of these lymphoma cells.

Clinical Development of IRAK Inhibitors

As of the latest available information, there are no publicly registered clinical trials specifically for this compound. However, other IRAK inhibitors are currently under clinical investigation for various indications. For example, the IRAK4 inhibitor emavusertib (CA-4948) is being evaluated in a Phase 1/2 clinical trial (NCT03328078) in patients with relapsed or refractory non-Hodgkin lymphoma, both as a monotherapy and in combination with ibrutinib.[1][5][6][7][8] The progress of these trials will provide valuable insights into the clinical utility of targeting the IRAK pathway in hematological malignancies.

Conclusion

The dual inhibition of IRAK1 and IRAK4 by this compound represents a promising therapeutic strategy for diseases driven by aberrant TLR/IL-1R signaling, such as certain subtypes of lymphoma. The ability of this compound to potently block this pathway, coupled with the potential for synergistic effects when combined with other targeted therapies like BTK inhibitors, underscores its potential for further preclinical and clinical investigation. The experimental protocols and data presented in this guide provide a foundational resource for researchers dedicated to advancing our understanding and therapeutic application of IRAK1/4 co-inhibition.

References

- 1. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. xenograft.org [xenograft.org]

- 3. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. bpsbioscience.com [bpsbioscience.com]

AZ1495 In Vitro Kinase Assay: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro kinase assay for AZ1495, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The document outlines the core principles of the assay, presents key quantitative data, details experimental methodologies, and visualizes the associated signaling pathway and experimental workflow.

Introduction to this compound and IRAK4

This compound is an orally active small molecule inhibitor targeting IRAK4, a critical serine/threonine kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[1][2] These pathways are integral to the innate immune response, and their dysregulation is implicated in various inflammatory diseases and cancers, such as diffuse large B-cell lymphoma (DLBCL).[1] this compound exhibits high selectivity and potency for IRAK4, and also demonstrates activity against IRAK1.[1][2] In vitro kinase assays are fundamental for characterizing the inhibitory activity of compounds like this compound, providing quantitative measures of potency and selectivity.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against its primary targets, IRAK4 and IRAK1, has been determined through various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) are key parameters summarized below.

| Target Kinase | Assay Type | IC50 (nM) | Kd (nM) |

| IRAK4 | Enzymatic | 5 | 0.7 |

| IRAK1 | Enzymatic | 23 | Not Reported |

| IRAK4 | Cellular | 52 | Not Reported |

Data sourced from MedchemExpress and Selleck Chemicals.[1][2]

IRAK4 Signaling Pathway and this compound Mechanism of Action

IRAK4 is a central component of the Myddosome complex, which forms upon the activation of TLRs or IL-1Rs by their respective ligands (e.g., pathogen-associated molecular patterns or IL-1). Upon activation, IRAK4 phosphorylates IRAK1, initiating a downstream signaling cascade that involves the recruitment of TRAF6 and ultimately leads to the activation of the transcription factor NF-κB and the expression of pro-inflammatory genes. This compound exerts its inhibitory effect by blocking the kinase activity of IRAK4, thereby preventing the phosphorylation of IRAK1 and halting the downstream signaling cascade.

Experimental Protocols for In Vitro Kinase Assay

Several formats of in vitro kinase assays can be employed to determine the inhibitory activity of this compound on IRAK4. A common and robust method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This non-radioactive method offers high sensitivity and is suitable for high-throughput screening.

Principle of the TR-FRET Kinase Assay

The TR-FRET kinase assay is based on the detection of phosphorylation of a specific substrate by the kinase of interest. The assay utilizes a lanthanide-labeled antibody (donor) that recognizes the phosphorylated substrate and a fluorescently labeled substrate (acceptor). When the substrate is phosphorylated by the kinase, the binding of the antibody brings the donor and acceptor fluorophores into close proximity, allowing for FRET to occur upon excitation of the donor. The resulting FRET signal is proportional to the kinase activity. An inhibitor like this compound will reduce the phosphorylation of the substrate, leading to a decrease in the FRET signal.

Experimental Workflow

The following diagram illustrates the general workflow for a TR-FRET-based in vitro kinase assay to evaluate this compound.

Detailed Methodology

This protocol is a representative example and may require optimization based on the specific reagents and equipment used.

Materials:

-

Recombinant human IRAK4 enzyme

-

Biotinylated peptide substrate (e.g., a peptide derived from a known IRAK4 substrate)

-

This compound (dissolved in DMSO)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP solution

-

Stop solution (containing EDTA to chelate Mg2+ and stop the reaction)

-

Detection reagents:

-

Europium-labeled anti-phospho-substrate antibody (donor)

-

Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)

-

-

Low-volume 384-well microplates

-

TR-FRET compatible plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the kinase assay buffer to the desired final concentrations. Include a DMSO-only control.

-

Kinase Reaction Setup:

-

Add 5 µL of the diluted this compound or DMSO control to the wells of a 384-well plate.

-

Prepare a solution of IRAK4 enzyme and the biotinylated peptide substrate in the kinase assay buffer.

-

Add 5 µL of the IRAK4/substrate mixture to each well.

-

Incubate for 15-30 minutes at room temperature.

-

-

Initiation of Kinase Reaction:

-

Prepare the ATP solution in the kinase assay buffer at a concentration close to the Km for IRAK4.

-

Add 10 µL of the ATP solution to each well to start the reaction.

-

Incubate the plate for 60 minutes at 30°C.

-

-

Detection:

-

Prepare the detection mix containing the Europium-labeled antibody and Streptavidin-conjugated acceptor in a suitable buffer.

-

Add 10 µL of the detection mix to each well to stop the kinase reaction.

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET plate reader, using an excitation wavelength of ~340 nm and measuring emission at two wavelengths (e.g., ~615 nm for Europium and ~665 nm for the acceptor).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (acceptor emission / donor emission).

-

Determine the percent inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Conclusion

The in vitro kinase assay is an essential tool for the characterization of inhibitors like this compound. The data generated from these assays provide a clear understanding of the compound's potency and selectivity for its target, IRAK4. The detailed protocols and workflows presented in this guide offer a framework for researchers to design and execute robust and reliable experiments to evaluate the in vitro efficacy of this compound and similar kinase inhibitors.

References

Understanding AZ1495: An In-depth Guide to its IC50 Values and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the IRAK4 inhibitor, AZ1495, with a focus on its half-maximal inhibitory concentration (IC50) values, the experimental methodologies used to determine them, and its mechanism of action within relevant signaling pathways.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against its primary target, Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), and a secondary target, IRAK1. The IC50 values vary depending on the experimental setup, specifically whether an enzymatic (biochemical) or a cellular assay was employed.

| Target | Assay Type | IC50 (µM) |

| IRAK4 | Enzymatic | 0.005[1][2][3] |

| IRAK4 | Cellular | 0.052[1] |

| IRAK1 | Enzymatic | 0.023[1][2][3] |

Core Signaling Pathway

This compound exerts its effects by inhibiting IRAK4, a critical kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. This inhibition ultimately disrupts the activation of downstream transcription factors, most notably NF-κB, which is crucial for the expression of pro-inflammatory cytokines and cell survival proteins.

Caption: this compound inhibits IRAK4, blocking the downstream NF-κB signaling pathway.

Experimental Methodologies

The following sections detail the protocols for the key experiments used to characterize the activity of this compound.

IRAK4/IRAK1 Enzymatic Kinase Assay

This biochemical assay quantifies the direct inhibitory effect of this compound on the kinase activity of purified IRAK4 and IRAK1 enzymes. A common method is the ADP-Glo™ Kinase Assay.

Caption: Workflow for a typical enzymatic kinase assay to determine IC50 values.

Protocol:

-

Reagent Preparation:

-

Dilute recombinant human IRAK4 or IRAK1 enzyme to the desired concentration in kinase assay buffer.

-

Prepare a solution of a suitable substrate, such as myelin basic protein (MBP), in the same buffer.

-

Prepare a stock solution of ATP.

-

Perform serial dilutions of this compound in DMSO, followed by a further dilution in kinase assay buffer to achieve the final desired concentrations.

-

-

Kinase Reaction:

-

In a 384-well plate, add the kinase, the substrate, and the this compound dilution.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 30°C for a defined period, typically 45-60 minutes.

-

-

Signal Detection:

-

Terminate the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. Incubate for another 30 minutes at room temperature.

-

Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of this compound.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular IRAK4 Inhibition and NF-κB Activation Assay

This cell-based assay measures the ability of this compound to inhibit IRAK4 signaling within a cellular context, often by quantifying the downstream effect on NF-κB activation.

Caption: Workflow for a cellular assay measuring NF-κB activation.

Protocol:

-

Cell Culture and Treatment:

-

Seed a suitable cell line, such as the ABC-DLBCL cell line OCI-LY10, in a 96-well plate and culture overnight.

-

Pre-treat the cells with a dose-response range of this compound for 1-2 hours.

-

-

Stimulation:

-

Stimulate the cells with an agonist for the TLR/IL-1R pathway, such as lipopolysaccharide (LPS) or Interleukin-1 beta (IL-1β), for a period of 15-30 minutes to induce NF-κB activation.

-

-

NF-κB Translocation Analysis:

-

Lyse the cells and separate the cytoplasmic and nuclear fractions using a nuclear extraction kit.

-

Perform a Western blot on the nuclear fractions to detect the p65 subunit of NF-κB. An increase in nuclear p65 indicates NF-κB translocation and activation.

-

Alternatively, high-content imaging with an antibody against p65 can be used to quantify its nuclear translocation.

-

-

Data Analysis:

-

Quantify the band intensity of nuclear p65 for each this compound concentration.

-

Normalize the data to a stimulated control (no inhibitor) and plot against the this compound concentration to calculate the cellular IC50 value.

-

Cell Viability Assay in DLBCL Cell Lines

This assay determines the effect of this compound on the proliferation and viability of cancer cell lines, such as those derived from Diffuse Large B-cell Lymphoma (DLBCL).

Protocol (MTT Assay):

-

Cell Seeding:

-

Seed DLBCL cell lines (e.g., OCI-LY10) in a 96-well plate at an appropriate density.

-

-

Compound Treatment:

-

Add serial dilutions of this compound to the wells. Include a vehicle-only control (e.g., DMSO).

-

Incubate the cells for a specified period, typically 72 hours.[1]

-

-

MTT Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate for 3-4 hours to allow viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization and Measurement:

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the viability against the drug concentration to determine the growth inhibitory IC50 value.

-

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with AZ1495

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ1495 is a potent, orally active small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and, to a lesser extent, IRAK1.[1][2] IRAK4 is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors (IL-1R).[3][4] By inhibiting IRAK4, this compound blocks the formation of the Myddosome complex and subsequent activation of downstream pathways, including NF-κB and MAPK, which are pivotal in inflammation and cell survival.[5][6] This mechanism makes this compound a valuable tool for investigating the role of IRAK4 in various disease models, particularly in hematologic malignancies like Diffuse Large B-cell Lymphoma (DLBCL) and inflammatory disorders.[1][7]

Mechanism of Action: The IRAK4 Signaling Pathway

Upon activation by pathogen-associated molecular patterns (PAMPs) or cytokines like IL-1, TLRs and IL-1Rs recruit the adaptor protein MyD88.[3][8] This initiates the assembly of a helical signaling complex called the Myddosome, where MyD88 recruits and activates IRAK4.[5][9] Activated IRAK4 then phosphorylates IRAK1, leading to a signaling cascade that involves TRAF6 and results in the activation of transcription factors such as NF-κB, which drives the expression of pro-inflammatory cytokines and survival genes.[6][8] this compound directly inhibits the kinase activity of IRAK4, thereby disrupting this entire cascade.[1]

Caption: IRAK4 signaling pathway inhibited by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound from preclinical studies.

Table 1: In Vitro Activity of this compound

| Target/Assay | IC₅₀ Value | Kᵈ Value | Reference |

|---|---|---|---|

| IRAK4 (enzyme assay) | 0.005 µM (5 nM) | 0.0007 µM (0.7 nM) | [1] |

| IRAK1 (enzyme assay) | 0.023 µM (23 nM) | - | [1] |

| IRAK4 (cellular assay) | 0.052 µM (52 nM) | - |[1] |

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species

| Species | Dose & Route | Key Parameter | Value | Reference |

|---|---|---|---|---|

| Rat | 2 mg/kg, IV | Clearance (Cl) | 75 mL/min/kg | [1] |

| Rat | 5 mg/kg, Oral | Bioavailability | Low (consistent with high first-pass effect) | [1] |

| Dog | 1 mg/kg, IV | Renal Secretion | Low |[1] |

Table 3: Example In Vivo Efficacy Study Design for this compound

| Parameter | Description | Reference |

|---|---|---|

| Animal Model | Immunocompromised mice (e.g., NOD-SCID) | [10] |

| Cell Line | OCI-LY10 (ABC-DLBCL subtype) | [1] |

| Implantation | Subcutaneous injection of 10-15 x 10⁶ cells | [1][10] |

| Treatment Groups | 1. Vehicle Control2. This compound (monotherapy)3. Ibrutinib (monotherapy)4. This compound + Ibrutinib (combination) | [1] |

| Dosing Regimen | This compound: 12.5 mg/kg, oral, daily | [1] |

| Primary Endpoints | Tumor volume, Body weight | [11] |

| Study Outcome | Combination therapy led to tumor regression and was well-tolerated. |[1] |

Experimental Protocols

Formulation and Administration of this compound

This compound is a weak base with low aqueous solubility, requiring a specific formulation for in vivo administration.[1]

Objective: To prepare this compound in a suitable vehicle for oral (PO) or intravenous (IV) administration in rodents.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300 (Polyethylene glycol 300)

-

Tween-80 (Polysorbate 80)

-

Saline (0.9% NaCl)

-

Corn oil

-

SBE-β-CD (Sulfobutylether-β-cyclodextrin)

Protocol Options for a 1 mg/mL Working Solution: [1]

-

Option 1 (Aqueous-based for PO/IV):

-

Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.

-

In a sterile tube, add 100 µL of the 10 mg/mL this compound stock solution.

-

Add 400 µL of PEG300 and mix thoroughly by vortexing.

-

Add 50 µL of Tween-80 and mix again.

-

Add 450 µL of saline to reach a final volume of 1 mL.

-

Vortex until a clear solution is formed. This yields a final vehicle composition of 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.

-

-

Option 2 (Cyclodextrin-based for PO/IV):

-

Prepare a 20% (w/v) solution of SBE-β-CD in saline.

-

Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.

-

Add 100 µL of the this compound stock to 900 µL of the 20% SBE-β-CD solution.

-

Mix thoroughly until the solution is clear.

-

-

Option 3 (Oil-based for PO):

-

Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.

-

Add 100 µL of the this compound stock to 900 µL of corn oil.

-

Mix thoroughly. Note: This formulation is suitable only for oral gavage and may be preferred for long-term studies.[1]

-

Administration:

-

Oral (PO): Administer the prepared formulation using a gavage needle. The typical volume for a mouse is 5-10 mL/kg.

-

Intravenous (IV): Administer the aqueous-based formulations (Options 1 or 2) via tail vein injection. The typical volume for a mouse is 5 mL/kg. Ensure the solution is sterile-filtered (0.22 µm) before injection.

Protocol: Pharmacokinetic (PK) Study in Mice

This protocol outlines a typical PK study to determine key parameters like clearance and bioavailability.

Caption: Experimental workflow for a rodent pharmacokinetic study.

Methodology:

-

Animal Acclimatization: Acclimatize male C57BL/6 or BALB/c mice for at least 3-5 days.[12][13]

-

Grouping: Divide animals into two groups: Intravenous (IV) and Oral (PO). A typical study uses 3-4 mice per time point.[13]

-

Dosing:

-

Blood Sampling: Collect serial blood samples (approx. 30-50 µL) from the submandibular or saphenous vein at specified time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[12][15] Use tubes containing an anticoagulant (e.g., K2-EDTA).

-

Plasma Processing: Centrifuge blood samples (e.g., 2,000 x g for 10 min at 4°C) to separate plasma.[12] Store plasma samples at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

-

Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis and determine parameters such as Cmax, Tmax, AUC, clearance (Cl), half-life (t½), and oral bioavailability (F%).

Protocol: DLBCL Xenograft Efficacy Study in Mice

This protocol describes an efficacy study of this compound, alone and in combination, in a lymphoma xenograft model.[1]

Caption: Workflow for a xenograft efficacy study.

Methodology:

-

Cell Culture: Culture OCI-LY10 cells under standard conditions recommended by the supplier.

-

Animal Model: Use immunodeficient mice (e.g., female NOD-SCID, 6-8 weeks old).[10]

-

Tumor Implantation: Harvest OCI-LY10 cells and resuspend in a 1:1 mixture of PBS and Matrigel. Subcutaneously inject 10-15 x 10⁶ cells into the flank of each mouse.[1][10]

-

Tumor Growth Monitoring: Monitor tumor growth by caliper measurements 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.[11]

-

Randomization and Treatment: When tumors reach an average volume of 100-200 mm³, randomize mice into treatment groups (n=8-10 mice per group).[11]

-

Group 1: Vehicle (formulation buffer), PO, daily.

-

Group 2: this compound (12.5 mg/kg), PO, daily.[1]

-

Group 3: Ibrutinib (dose as per literature), PO, daily.

-

Group 4: this compound (12.5 mg/kg) + Ibrutinib, PO, daily.

-

-

Efficacy Monitoring: Continue to measure tumor volume and body weight 2-3 times per week to assess efficacy and toxicity.

-

Study Endpoints: The study may be concluded when tumors in the vehicle group reach a predetermined size (e.g., 2000 mm³), or after a fixed duration. Euthanize animals if they exceed humane endpoint criteria (e.g., >20% body weight loss, tumor ulceration).

-

Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be harvested to assess target engagement (e.g., by measuring phosphorylation of downstream proteins like IκBα via Western Blot or IHC).[1]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. IRAK4 - Wikipedia [en.wikipedia.org]

- 4. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Interleukin-1 receptor–associated kinase 4 (IRAK4) plays a dual role in myddosome formation and Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 10. In vivo xenograft models [bio-protocol.org]

- 11. Bridging the gap between in vitro and in vivo: Dose and schedule predictions for the ATR inhibitor AZD6738 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2.3. Pharmacokinetic study in rats [bio-protocol.org]

- 13. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

- 14. Use of Preclinical Dog Studies and Absorption Modeling to Facilitate Late Stage Formulation Bridging for a BCS II Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for AZ1495 Treatment in Mouse Models of Lymphoma

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of AZ1495, a potent and orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), in mouse models of lymphoma. The provided protocols and data are intended to guide researchers in designing and executing similar in vivo studies.

Introduction

This compound is a selective inhibitor of IRAK4, a critical kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[1] Dysregulation of these pathways, often driven by mutations in genes such as MYD88, is a hallmark of several subtypes of non-Hodgkin lymphoma, including the Activated B-cell (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL) and Primary Central Nervous System Lymphoma (PCNSL).[2] By targeting IRAK4, this compound disrupts downstream pro-survival signaling cascades, primarily the NF-κB and MAPK pathways, leading to apoptosis in lymphoma cells.[3] Preclinical studies have demonstrated the potential of IRAK4 inhibition as a therapeutic strategy in lymphoma, both as a monotherapy and in combination with other targeted agents like BTK inhibitors.[3]

Data Presentation

While specific quantitative data for this compound in published literature is limited to relative improvements, data from a preclinical study of a similar potent IRAK4 inhibitor, CA-4948 (emavusertib), in a syngeneic mouse model of CNS lymphoma provides valuable insight into the potential efficacy of this class of drugs.

Table 1: Survival Data for IRAK4 Inhibitor (CA-4948) in an A20 CNS Lymphoma Mouse Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Median Overall Survival (days) |

| Excipient | - | Daily | 26 |

| CA-4948 | 50 | Daily | 30.5 |

| CA-4948 | 100 | Daily | 42 |

Data from a preclinical study of the IRAK4 inhibitor CA-4948 in a syngeneic A20 CNS lymphoma model.[4]

Table 2: Qualitative Efficacy of this compound in Lymphoma Mouse Models

| Mouse Model | Treatment | Key Findings |

| OCI-LY10 (MYD88 L265P) CNS Dissemination Model | This compound Monotherapy | > 2-fold delay in intracranial and spinal disease progression |

| Patient-Derived Xenograft (PDX) of MYD88 L265P PCNSL | This compound Monotherapy | > 2-fold increase in median overall survival |

Data is based on a study abstract and represents relative improvements.[3]

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of IRAK4, which is a key node in the MyD88-dependent signaling pathway. This pathway is constitutively active in many lymphomas with MYD88 mutations.

This compound inhibits IRAK4, blocking NF-κB activation.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound in mouse models of lymphoma.

Protocol 1: In Vivo Efficacy Study in an OCI-LY10 Intracranial Dissemination Model

This protocol is adapted from general procedures for establishing intracranial lymphoma models and findings from studies on IRAK4 inhibitors.[3][5][6][7]

1. Cell Culture and Preparation:

- Culture OCI-LY10 cells (a human ABC-DLBCL cell line with the MYD88 L265P mutation) in RPMI-1640 medium supplemented with 20% fetal bovine serum and 1% penicillin-streptomycin.

- For in vivo imaging, transduce cells with a lentiviral vector expressing luciferase.

- On the day of injection, harvest cells during the logarithmic growth phase, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in sterile PBS at a concentration of 1 x 10^5 cells/µL. Maintain cells on ice.

2. Animal Model:

- Use 6-8 week old female immunodeficient mice (e.g., SCID or NSG).

- Anesthetize the mice using an appropriate anesthetic (e.g., ketamine/xylazine cocktail, administered intraperitoneally).

3. Intracranial Injection:

- Secure the anesthetized mouse in a stereotactic frame.

- Make a small sagittal incision on the scalp to expose the skull.

- Using a stereotactic drill, create a small burr hole 2 mm lateral and 1 mm anterior to the bregma.

- Using a Hamilton syringe, slowly inject 2-5 µL of the OCI-LY10 cell suspension (2-5 x 10^5 cells) into the brain parenchyma at a depth of 3 mm.

- Leave the needle in place for 2-5 minutes before slowly withdrawing to prevent reflux.

- Seal the burr hole with bone wax and close the scalp incision with surgical clips or sutures.

- Provide post-operative analgesia as per institutional guidelines.

4. This compound Treatment:

- Allow tumors to establish for 5-7 days, which can be confirmed by an initial bioluminescence imaging scan.

- Prepare this compound in an appropriate vehicle for oral administration (e.g., 0.5% HPMC, 0.1% Tween 80 in water).

- Administer this compound or vehicle control orally to the mice daily at the desired dose (e.g., 50-100 mg/kg).

5. Monitoring and Endpoints:

- Monitor tumor growth weekly using bioluminescence imaging (see Protocol 2).

- Record body weight twice weekly as a measure of toxicity.

- The primary endpoint is overall survival. Euthanize mice when they exhibit signs of neurological impairment (e.g., head tilt, paralysis) or a body weight loss of >20%.

Protocol 2: Bioluminescence Imaging

This protocol outlines the general procedure for in vivo bioluminescence imaging to monitor intracranial tumor growth.[8]

1. Substrate Preparation:

- Prepare a stock solution of D-luciferin in sterile PBS at 15 mg/mL.

2. Imaging Procedure:

- Anesthetize the tumor-bearing mice using isoflurane.

- Administer D-luciferin via intraperitoneal injection at a dose of 150 mg/kg.

- Wait 10-15 minutes for the substrate to distribute.

- Place the anesthetized mouse in the imaging chamber of a bioluminescence imaging system.

- Acquire images with an exposure time of 1-5 minutes, depending on the signal intensity.

3. Data Analysis:

- Use the imaging system's software to draw a region of interest (ROI) around the tumor signal.

- Quantify the light emission as total flux (photons/second) or radiance (photons/second/cm²/steradian).

- Track tumor growth over time by comparing the bioluminescence signal at different time points.

Experimental Workflow Diagram

The following diagram illustrates the workflow for a typical in vivo efficacy study of this compound.

Workflow for preclinical evaluation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Bioluminescence imaging of therapy response does not correlate with FDG-PET response in a mouse model of Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Video: Intracranial Orthotopic Model: A Procedure to Implant Cancer Cells in Mouse Brain - Experiment [app.jove.com]

- 4. mayo.edu [mayo.edu]

- 5. Establishing Intracranial Brain Tumor Xenografts With Subsequent Analysis of Tumor Growth and Response to Therapy using Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Patient-derived xenografts: a promising resource for preclinical cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optical Bioluminescence Protocol for Imaging Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioluminescence Imaging [protocols.io]

Application Notes and Protocols for Measuring AZ1495 Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ1495 is a potent, orally active small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). It also demonstrates inhibitory activity against IRAK1.[1][2] IRAK4 is a critical serine/threonine kinase that functions as a central node in the signaling pathways downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[3][4][5] These pathways are integral to the innate immune response and, when dysregulated, are implicated in the pathogenesis of various inflammatory diseases and certain cancers, particularly hematologic malignancies like the Activated B-Cell (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL).[1][4][6] this compound exerts its therapeutic effect by inhibiting the kinase activity of IRAK4, thereby blocking the downstream activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[3][6] This inhibition leads to decreased cell proliferation and induction of apoptosis in susceptible cancer cells.[7] These application notes provide detailed protocols for assessing the efficacy of this compound in both in vitro and in vivo settings.

Mechanism of Action: The IRAK4 Signaling Pathway

Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4, leading to the formation of a signaling complex known as the Myddosome.[6] IRAK4 then phosphorylates and activates IRAK1. The activated IRAK1 subsequently dissociates from the complex and interacts with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase. This interaction facilitates the activation of downstream kinases, including Transforming growth factor-β-activated kinase 1 (TAK1), which ultimately leads to the activation of the IκB kinase (IKK) complex and MAPK pathways.[4][8] The IKK complex phosphorylates the inhibitor of NF-κB (IκB), targeting it for degradation and allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes.[4] this compound, by inhibiting IRAK4, effectively blocks these downstream events.

Caption: IRAK4 Signaling Pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative efficacy data for this compound.

Table 1: In Vitro Kinase and Cellular Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| IRAK4 | Enzymatic | 5 | [2] |

| IRAK1 | Enzymatic | 23 | [2] |

| IRAK4 | Cellular | 52 | [1] |

Table 2: Kinase Selectivity Profile of this compound

| Kinase | IC50 (nM) |

| IRAK4 | 5 |

| IRAK1 | 23 |

| CLK1 | 50 |

| CLK2 | 5 |

| CLK4 | 8 |

| Haspin | 4 |

Data compiled from publicly available sources.[1]

Experimental Workflow for Efficacy Evaluation

A typical workflow for assessing the efficacy of this compound involves a multi-step process, starting with in vitro biochemical assays and progressing to cellular and in vivo models.

Caption: A typical experimental workflow for evaluating the efficacy of this compound.

Detailed Experimental Protocols

In Vitro IRAK4 Kinase Inhibition Assay

This protocol is for determining the IC50 value of this compound against purified IRAK4 enzyme.

Materials:

-

Recombinant human IRAK4 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

ATP solution

-

This compound stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay Kit

-

White, opaque 96-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.

-

In a 96-well plate, add 2.5 µL of the diluted this compound or vehicle (DMSO) to the appropriate wells.

-

Prepare a master mix containing Kinase Assay Buffer, ATP, and MBP substrate. Add 12.5 µL of this master mix to each well.

-

Thaw the IRAK4 enzyme on ice and dilute it in Kinase Assay Buffer to the desired concentration.

-

Initiate the kinase reaction by adding 10 µL of the diluted IRAK4 enzyme to each well. The final reaction volume should be 25 µL.

-

Incubate the plate at 30°C for 45 minutes.

-

Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding 25 µL of ADP-Glo™ Reagent, incubating for 45 minutes at room temperature, then adding 50 µL of Kinase Detection Reagent and incubating for another 30-60 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and plot the data to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cellular NF-κB Reporter Assay

This protocol measures the inhibition of NF-κB transcriptional activity in a cellular context.

Materials:

-

ABC-DLBCL cell line (e.g., OCI-LY10) stably expressing an NF-κB-driven luciferase reporter construct.

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

This compound stock solution (in DMSO).

-

Stimulant (e.g., Phorbol 12-myristate 13-acetate (PMA) or Lipopolysaccharide (LPS)).

-

Luciferase Assay System (e.g., ONE-Step™ Luciferase Assay System).

-

White, opaque 96-well cell culture plates.

-

Luminometer.

Procedure:

-

Seed the NF-κB reporter cells in a white, opaque 96-well plate at a density of 25,000 cells/well in 40 µL of assay medium and incubate for 4-6 hours.

-

Prepare serial dilutions of this compound in the assay medium.

-

Add 50 µL of the diluted this compound or vehicle control to the cells.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.

-

Prepare the stimulant (e.g., 10 ng/mL TNFα or 100 ng/mL LPS final concentration) in assay medium.

-

Add 10 µL of the diluted stimulant to the wells. For unstimulated controls, add 10 µL of assay medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 6 hours.

-

Equilibrate the plate to room temperature.

-

Add 100 µL of the luciferase assay reagent to each well.

-

Incubate at room temperature for 15-30 minutes to allow for cell lysis and signal stabilization.

-

Measure luminescence using a luminometer.

-

Calculate the fold induction of luciferase activity for stimulated versus unstimulated cells and determine the inhibitory effect of this compound.

Western Blot for Phosphorylated IκBα

This protocol assesses the phosphorylation status of IκBα, a key step in NF-κB activation.

Materials:

-

ABC-DLBCL cell line (e.g., OCI-LY10).

-

Cell culture medium.

-

This compound.

-

Stimulant (e.g., LPS).

-

Lysis buffer containing protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-IκBα and anti-total-IκBα.

-

HRP-conjugated secondary antibody.

-

SDS-PAGE gels and Western blot apparatus.

-

Chemiluminescent substrate.

Procedure:

-

Plate OCI-LY10 cells and allow them to adhere or grow to a suitable density.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

-

Stimulate the cells with LPS for 15-30 minutes.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-IκBα primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total-IκBα antibody as a loading control.

Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.

Materials:

-

ABC-DLBCL cell line (e.g., OCI-LY10).

-

Cell culture medium.

-

This compound.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

White, opaque 96-well plates.

-

Luminometer.

Procedure:

-

Seed OCI-LY10 cells in a white, opaque 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

-

Allow the cells to incubate overnight.

-

Add serial dilutions of this compound to the wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Equilibrate the plate to room temperature for about 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence with a luminometer.

-

Calculate the percentage of viable cells relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Apoptosis Assay (Cleaved Caspase-3 Western Blot)

This protocol detects the cleavage of caspase-3, a key marker of apoptosis.

Materials:

-

ABC-DLBCL cell line (e.g., OCI-LY10).

-

This compound, optionally in combination with another agent like ibrutinib.

-

Lysis buffer with protease inhibitors.

-

Primary antibodies: anti-cleaved caspase-3 and anti-β-actin (loading control).

-

HRP-conjugated secondary antibody.

-

SDS-PAGE and Western blot equipment.

-

Chemiluminescent substrate.

Procedure:

-

Treat OCI-LY10 cells with this compound at various concentrations for a specified time (e.g., 24-48 hours).

-

Harvest the cells, wash with PBS, and prepare cell lysates as described for the phospho-IκBα Western blot.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in TBST for 1 hour.

-

Incubate the membrane with the anti-cleaved caspase-3 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip and re-probe the membrane with an anti-β-actin antibody to ensure equal protein loading.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

OCI-LY10 cells.

-